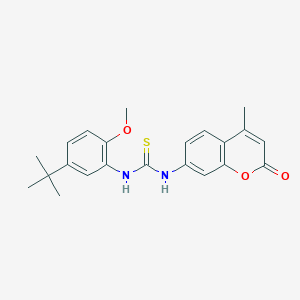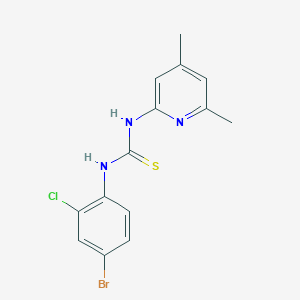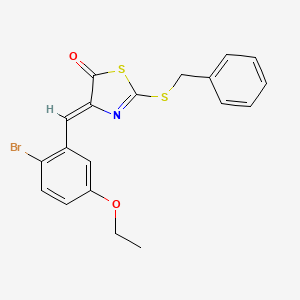
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as BM-573, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-573 is a thiourea derivative that has been found to possess anti-inflammatory, anti-thrombotic, and anti-atherosclerotic properties.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves the inhibition of MMPs and TF. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which play a key role in tissue remodeling. MMPs have been implicated in the pathogenesis of various diseases, including cancer, arthritis, and cardiovascular diseases. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea inhibits the activity of MMPs by binding to the zinc ion at the active site of the enzyme. TF is a protein that plays a key role in the coagulation cascade. TF has been implicated in the pathogenesis of thrombotic diseases such as deep vein thrombosis and pulmonary embolism. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea inhibits the activity of TF by binding to the active site of the protein.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to possess anti-inflammatory, anti-thrombotic, and anti-atherosclerotic properties. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to reduce the formation of atherosclerotic plaques in animal models, suggesting its potential use in the prevention and treatment of cardiovascular diseases. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. MMPs have been implicated in the pathogenesis of various diseases, including cancer, arthritis, and cardiovascular diseases. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of TF, a protein that plays a key role in the coagulation cascade. TF has been implicated in the pathogenesis of thrombotic diseases such as deep vein thrombosis and pulmonary embolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Its purity can be determined by analytical techniques such as HPLC and NMR spectroscopy. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are some limitations to the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of research is the development of more potent and selective inhibitors of MMPs and TF. Another area of research is the evaluation of the potential use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in the prevention and treatment of cardiovascular diseases. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to reduce the formation of atherosclerotic plaques in animal models, but its potential use in humans needs to be carefully evaluated in clinical trials. Another area of research is the evaluation of the potential use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in the prevention and treatment of cancer. MMPs have been implicated in the pathogenesis of various cancers, and the inhibition of MMPs by N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea may have therapeutic potential in cancer treatment.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-thrombotic, and anti-atherosclerotic properties. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs have been implicated in the pathogenesis of various diseases, including cancer, arthritis, and cardiovascular diseases. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to inhibit the activity of tissue factor (TF), a protein that plays a key role in the coagulation cascade. TF has been implicated in the pathogenesis of thrombotic diseases such as deep vein thrombosis and pulmonary embolism. N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to reduce the formation of atherosclerotic plaques in animal models, suggesting its potential use in the prevention and treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-13-10-20(25)27-19-12-15(7-8-16(13)19)23-21(28)24-17-11-14(22(2,3)4)6-9-18(17)26-5/h6-12H,1-5H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDHVEXEMSKMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=C(C=CC(=C3)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbutyl)-1-piperazinyl]acetamide](/img/structure/B4695831.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4695841.png)
![4-({[(2,4,5-trichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4695846.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4695854.png)
![ethyl 4-methyl-2-[({[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4695859.png)
![N-benzyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4695864.png)

![5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B4695877.png)
![sec-butyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4695884.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine](/img/structure/B4695889.png)


![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)